Butyl[1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including Butyl[1-(1,3-thiazol-2-yl)ethyl]amine, often involves the Hantzsch thiazole synthesis. This method typically includes the reaction of α-haloketones with thioamides under acidic or basic conditions . For this compound, a possible synthetic route could involve the reaction of a butyl-substituted α-haloketone with a thioamide derivative under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of thiazole derivatives may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives. Its butyl group and thiazole ring combination may offer unique interactions with biological targets, making it a valuable compound for further research and development .
Biological Activity
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula C10H18N2S and a molecular weight of 198.33 g/mol. The compound features a butyl group attached to an ethylamine moiety, which is further substituted with a thiazole ring at the 1-position of the ethyl group. This unique structure contributes to its potential biological reactivity and activity against various pathogens .
The biological activity of this compound is largely attributed to its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to antimicrobial and antifungal effects . The thiazole ring plays a crucial role in these interactions, enhancing the compound's lipophilicity and overall biological activity .
Overview
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its derivatives have been shown to possess activities against strains such as Mycobacterium tuberculosis, Candida albicans, and Aspergillus niger .
Case Studies
- Antibacterial Activity : A study demonstrated that thiazole derivatives, including this compound, exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
- Antifungal Activity : The compound was also tested for antifungal efficacy against C. albicans with MIC values between 3.92–4.01 mM, indicating moderate effectiveness compared to reference drugs like fluconazole .
Data Table: Antimicrobial Activity Summary
Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference Drug |
---|---|---|---|
Staphylococcus aureus | 0.7–2.8 | 31.25–500 | Vancomycin |
Candida albicans | 3.92–4.01 | Not specified | Fluconazole |
Aspergillus niger | 4.01–4.23 | Not specified | Amphotericin B |
Mycobacterium tuberculosis | Not specified | Not specified | Isoniazid |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that the presence of electron-withdrawing or electron-donating groups on the thiazole ring significantly affects antimicrobial potency . For instance:
- Electron-withdrawing groups enhance lipophilicity and improve interaction with bacterial membranes.
- Hydrophobic moieties at specific positions on the thiazole ring can increase antibacterial activity.
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-3-4-5-10-8(2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
JYTCBWXKNQPTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
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